

Application Note: Synthesis of Pharmaceutical Intermediates Using 4-Acetylphenyl trifluoromethanesulfonate

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Compound of Interest

Compound Name: 4-Acetylphenyl
trifluoromethanesulfonate

Cat. No.: B028095

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetylphenyl trifluoromethanesulfonate (triflate), with CAS number 109613-00-5, is a highly versatile building block in modern organic synthesis, particularly in medicinal chemistry. [1] Its structure features a stable 4-acetylphenyl moiety and a trifluoromethanesulfonate group, which is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. [1] This combination makes it an ideal substrate for introducing the 4-acetylphenyl group into complex molecular architectures, which is a key structural component in certain anti-tumor agents. [1] This document provides detailed protocols for leveraging **4-Acetylphenyl trifluoromethanesulfonate** in the synthesis of key pharmaceutical intermediates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Compound Profile:

- IUPAC Name: (4-acetylphenyl) trifluoromethanesulfonate [2]
- Molecular Formula: $C_9H_7F_3O_4S$ [2]
- Molecular Weight: 268.21 g/mol [2]

- Synonyms: 4-Acetylphenyl triflate, Trifluoromethanesulfonic acid 4-acetylphenyl ester[2]

Synthesis of 4-Acetylphenyl Trifluoromethanesulfonate

The precursor is typically synthesized from 4-hydroxyacetophenone and trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine.[1]

Protocol 1: Synthesis of 4-Acetylphenyl Trifluoromethanesulfonate

Materials:

- 4-Hydroxyacetophenone
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, and standard glassware

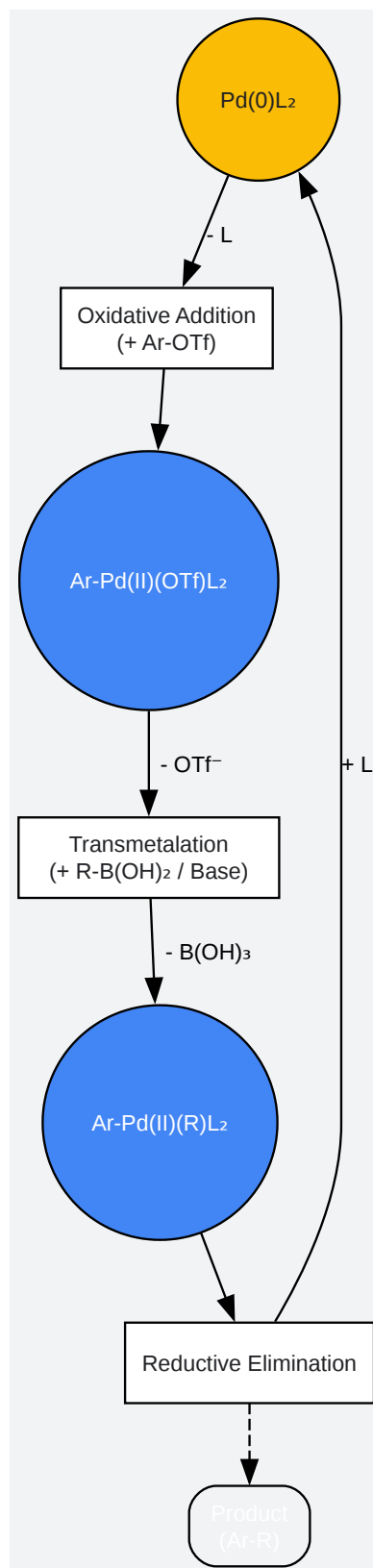
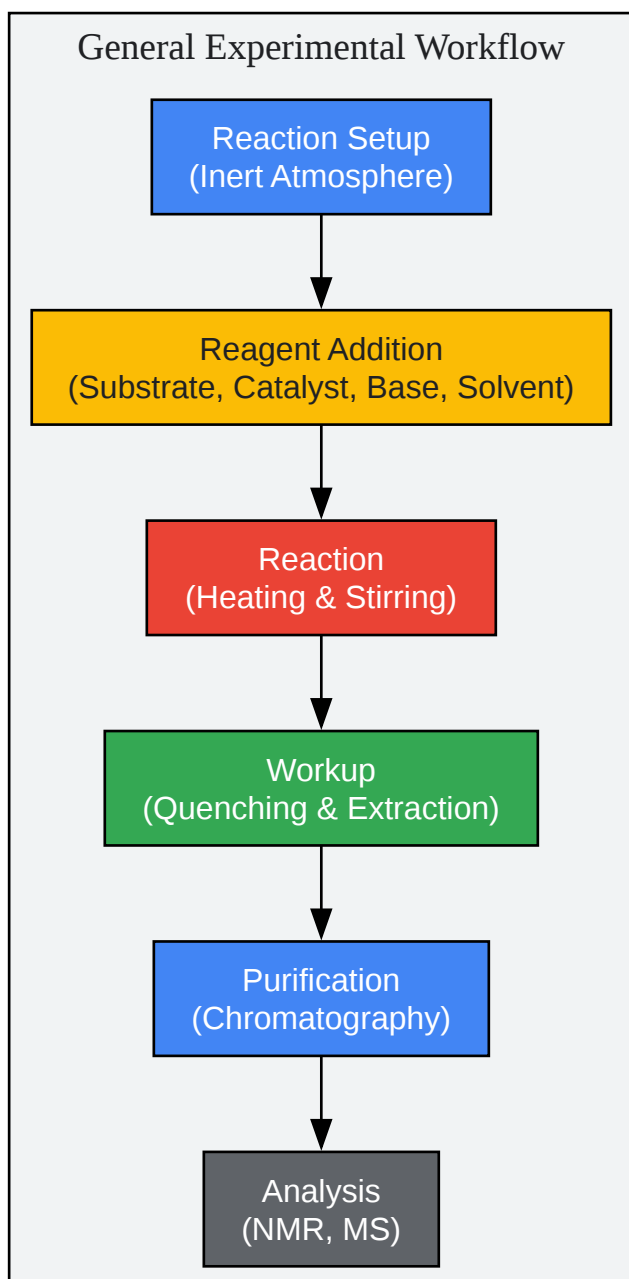
Procedure:

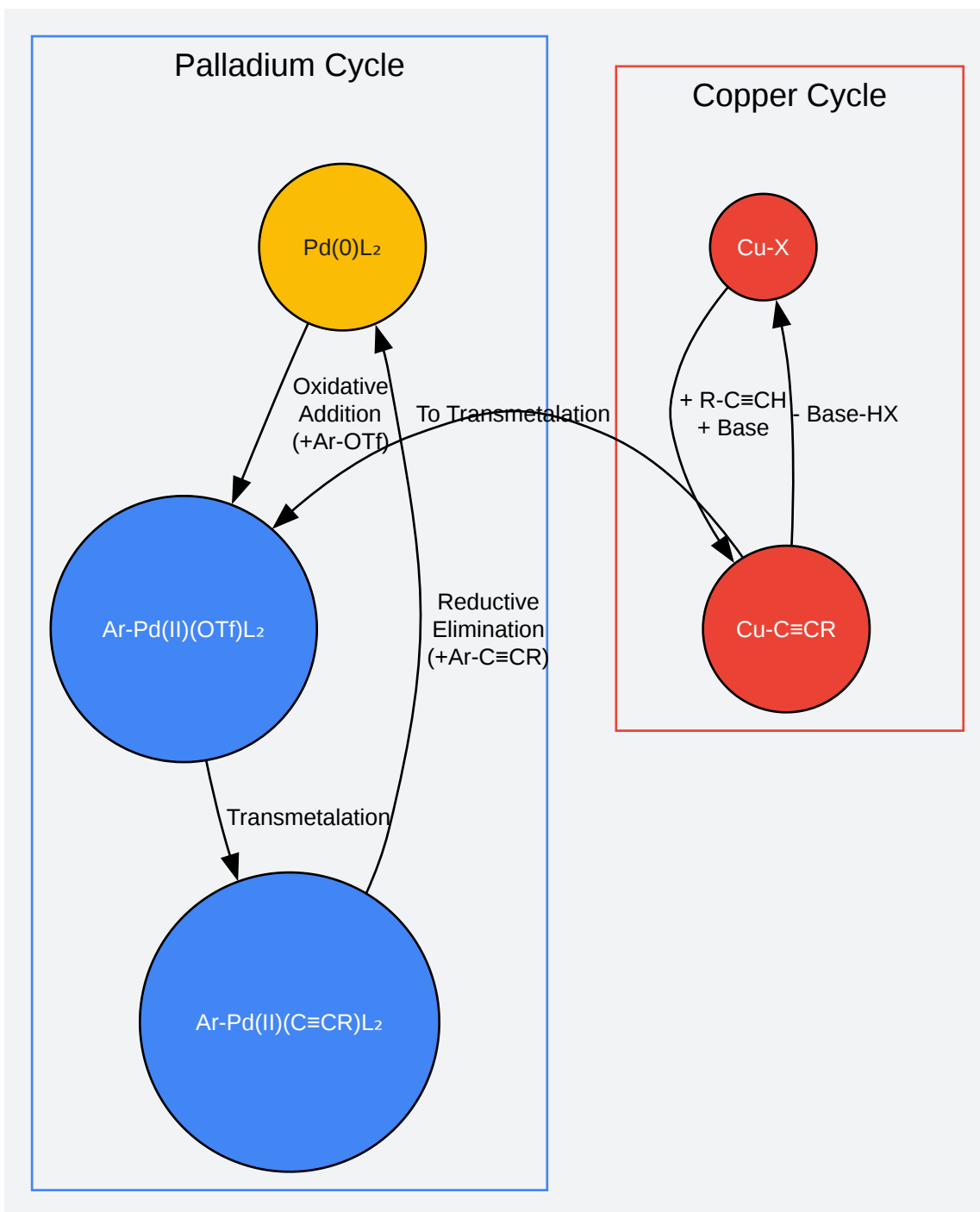
- Dissolve 4-hydroxyacetophenone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.
- Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the reaction mixture.

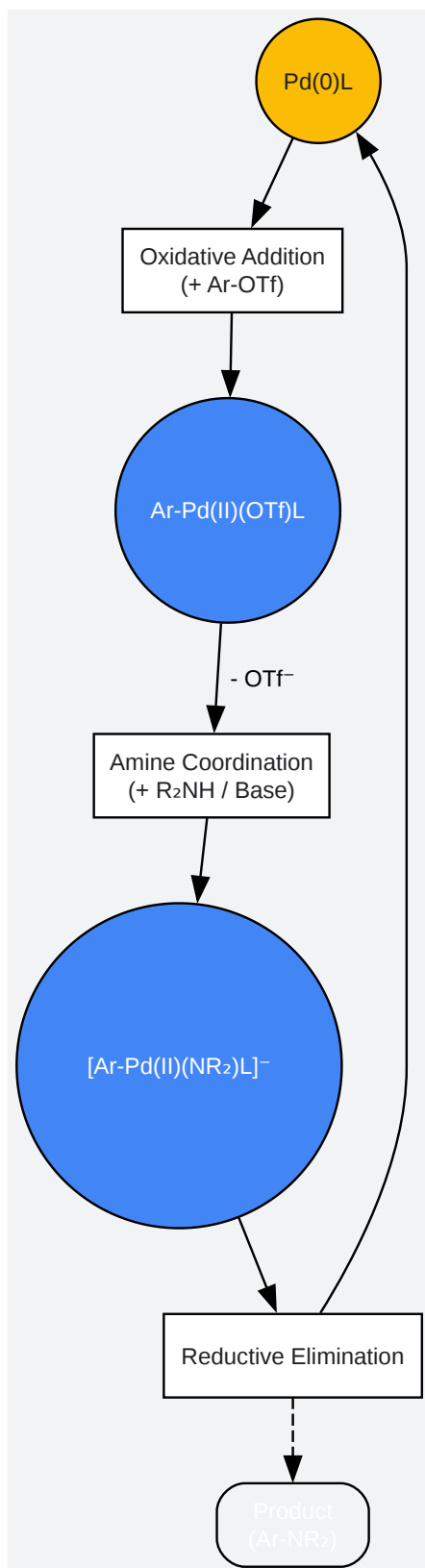
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 .
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Acetylphenyl trifluoromethanesulfonate**.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the triflate group makes **4-Acetylphenyl trifluoromethanesulfonate** an excellent electrophile in palladium-catalyzed reactions for forming carbon-carbon and carbon-nitrogen bonds.^{[1][3]}







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References

- 1. 4-Acetylphenyl Trifluoromethanesulfonate|CAS 109613-00-5 [benchchem.com]
- 2. 4-Acetylphenyl Trifluoromethanesulfonate | C₉H₇F₃O₄S | CID 2769355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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